molecular formula C10H14ClNO B2484474 (2R,4R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride CAS No. 1820583-55-8

(2R,4R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Cat. No.: B2484474
CAS No.: 1820583-55-8
M. Wt: 199.68
InChI Key: NUXKGXORZZZDFX-PRCZDLBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective Agent Research

(2R,4R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has been explored as a neuroprotective agent. Studies like the one by Kim et al. (2002) have investigated its metabolism, identifying it as a potential treatment for ischemia-reperfusion damage. This study utilized liquid chromatography and electrospray mass spectrometry to analyze the in vitro and in vivo metabolism of a related compound, KR-31543, in rats, highlighting its relevance in neuroprotection research (Kim et al., 2002).

Antimicrobial and Anticoccidial Activity

The compound has shown promise in antimicrobial and anticoccidial applications. Georgiadis (1976) conducted research on similar compounds, demonstrating significant activity as coccidiostats and retaining these activities when reduced (Georgiadis, 1976).

Anti-tumor Research

Benzopyran derivatives, closely related to this compound, have been studied for their anti-tumor properties. Jurd (1996) reported that certain benzopyrans exhibit significant activity against human breast, CNS, and colon cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Jurd, 1996).

Drug Development and Pharmacokinetics

The compound's metabolism and pharmacokinetics have also been a subject of study. For example, Kim et al. (2005) researched the metabolism and transport of KR-31831, a novel anti‐angiogenic agent similar to this compound, providing insights into drug development processes (Kim et al., 2005).

Future Directions

: Gajare, V. S., Khobare, S. R., Rajana, N., Rao, B. V., Kumar, U. K. S., & Syam Kumar, U. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters, 56, 3743–3746. DOI: 10.1016/j.tetlet.2015.03.119

Properties

IUPAC Name

(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-7-6-9(11)8-4-2-3-5-10(8)12-7;/h2-5,7,9H,6,11H2,1H3;1H/t7-,9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXKGXORZZZDFX-PRCZDLBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2O1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](C2=CC=CC=C2O1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.